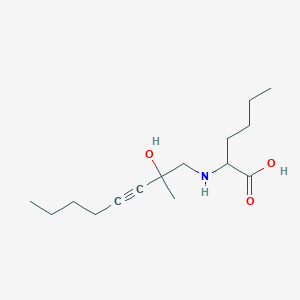
N-(2-hydroxy-2-methyl-3-octyn-1-yl)norleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2-methyl-3-octyn-1-yl)norleucine, commonly known as L-NOARG, is a potent inhibitor of nitric oxide synthase (NOS). Nitric oxide (NO) plays a critical role in various physiological and pathological processes, and its inhibition has become a promising therapeutic target for several diseases. L-NOARG has been extensively studied for its potential therapeutic applications in cardiovascular, neurological, and inflammatory disorders.
Mecanismo De Acción
L-NOARG inhibits N-(2-hydroxy-2-methyl-3-octyn-1-yl)norleucine, which is responsible for the production of NO from L-arginine. By inhibiting N-(2-hydroxy-2-methyl-3-octyn-1-yl)norleucine, L-NOARG reduces the production of NO and its downstream effects. The inhibition of N-(2-hydroxy-2-methyl-3-octyn-1-yl)norleucine by L-NOARG is reversible and competitive, meaning that it competes with L-arginine for the active site of N-(2-hydroxy-2-methyl-3-octyn-1-yl)norleucine.
Biochemical and Physiological Effects:
L-NOARG has been shown to have various biochemical and physiological effects. It has been reported to decrease blood pressure, inhibit platelet aggregation, reduce inflammation, and modulate neurotransmission. L-NOARG has also been shown to have anti-cancer properties by inhibiting tumor growth and angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using L-NOARG in lab experiments is its potency and specificity towards N-(2-hydroxy-2-methyl-3-octyn-1-yl)norleucine inhibition. It is also readily available and easy to synthesize. However, L-NOARG has some limitations, including its short half-life and potential off-target effects. It is also important to note that the effects of L-NOARG may vary depending on the experimental conditions and the type of N-(2-hydroxy-2-methyl-3-octyn-1-yl)norleucine being inhibited.
Direcciones Futuras
There are several future directions for the use of L-NOARG in scientific research. One potential area of research is the development of NO-based therapies for various diseases, including cardiovascular, neurological, and inflammatory disorders. Another area of research is the investigation of the role of NO in cancer and the development of NO-based cancer therapies. Additionally, further studies are needed to elucidate the precise mechanisms of action of L-NOARG and its potential off-target effects.
Métodos De Síntesis
L-NOARG can be synthesized by reacting L-norleucine with 2-hydroxy-2-methyl-3-butyn-2-ol in the presence of a base catalyst, followed by esterification with an acid chloride. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
L-NOARG has been widely used in scientific research to investigate the role of NO in various physiological and pathological processes. It has been used to study the mechanisms of NO-mediated vasodilation, neurotransmission, and inflammation. L-NOARG has also been used to investigate the role of NO in cancer and to develop NO-based cancer therapies.
Propiedades
IUPAC Name |
2-[(2-hydroxy-2-methyloct-3-ynyl)amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-4-6-8-9-11-15(3,19)12-16-13(14(17)18)10-7-5-2/h13,16,19H,4-8,10,12H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXWNBYAIDCPRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC(C)(CNC(CCCC)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Hydroxy-2-methyloct-3-ynyl)amino]hexanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6136822.png)
![N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}hydrazinecarbothioamide hydrochloride](/img/structure/B6136826.png)
![methyl {6-chloro-7-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B6136840.png)
![2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane](/img/structure/B6136844.png)
![2-{3-[2-(4-hydroxyphenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B6136852.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6136865.png)
![3-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6136871.png)
![N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6136872.png)

![3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)isoxazolo[5,4-b]pyridine](/img/structure/B6136892.png)
![[4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B6136916.png)
![1-[2-methoxy-6-({[3-(methylthio)propyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6136928.png)
![1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine](/img/structure/B6136929.png)
![2-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B6136941.png)